3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide
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Overview
Description
3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide is a complex organic compound that features a naphthamide core with a hydroxy group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with 2-naphthoic acid, which undergoes a series of reactions including esterification, reduction, and amidation to introduce the hydroxy and tetrahydrofuran groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or modify the naphthamide core.
Substitution: The tetrahydrofuran moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.
Scientific Research Applications
3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-naphthamide
- 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-benzamide
- 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-quinoline
Uniqueness
What sets 3-Hydroxy-N-((tetrahydrofuran-2-yl)methyl)-2-naphthamide apart from similar compounds is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-hydroxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17NO3/c18-15-9-12-5-2-1-4-11(12)8-14(15)16(19)17-10-13-6-3-7-20-13/h1-2,4-5,8-9,13,18H,3,6-7,10H2,(H,17,19) |
InChI Key |
DBYOJRHWEJEBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C=C2O |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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